An In-depth Technical Guide to the Physicochemical Properties of 1-Dodecyl-2-pyrrolidinone in Aqueous Solutions
An In-depth Technical Guide to the Physicochemical Properties of 1-Dodecyl-2-pyrrolidinone in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 1-Dodecyl-2-pyrrolidinone (DDP) in aqueous solutions. DDP, a nonionic surfactant, exhibits unique solution behavior, primarily characterized by its interaction with other surfactants to form mixed micelles, rather than forming micelles independently. This guide delves into the quantitative aspects of these interactions, details the experimental methodologies for their characterization, and provides visual representations of the underlying processes.
Core Physicochemical Properties
1-Dodecyl-2-pyrrolidinone is a viscous liquid with a molecular formula of C₁₆H₃₁NO and a molecular weight of 253.42 g/mol . Its structure, featuring a polar pyrrolidinone head group and a long hydrophobic dodecyl tail, underpins its surface-active properties. However, its very low water solubility is a key factor governing its behavior in aqueous environments.
Data Presentation: Quantitative Physicochemical Data
Due to its limited water solubility, 1-Dodecyl-2-pyrrolidinone does not typically form micelles on its own in aqueous solutions. Instead, it readily participates in the formation of mixed micelles with anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS). This synergistic interaction leads to a significant reduction in the critical micelle concentration (CMC) of the anionic surfactant and enhances the overall surface activity of the system. The following tables summarize the available quantitative data for DDP and its interactions in mixed systems. Where direct data for DDP is unavailable, data for closely related N-alkyl-2-pyrrolidones are provided to illustrate expected trends.
Table 1: General Physicochemical Properties of 1-Dodecyl-2-pyrrolidinone
| Property | Value | Temperature (°C) | Reference(s) |
| Molecular Weight | 253.42 g/mol | - | |
| Density | 0.89 g/mL | 25 | |
| Boiling Point | 202-205 °C at 11 mmHg | - | |
| Flash Point | 113 °C (closed cup) | - | |
| Water Solubility | 51.7 mg/L | 20 | |
| Refractive Index | 1.466 | 20 |
Table 2: Micellization and Surface Activity Data for N-Alkyl-2-pyrrolidones and their Mixed Systems
Data for mixed systems often exhibit synergistic effects, where the observed CMC is lower than that of the individual anionic surfactant.
| Surfactant System | Critical Micelle Concentration (CMC) | Aggregation Number (Nagg) | Surface Tension at CMC (γcmc) (mN/m) | Temperature (°C) | Reference(s) |
| 1-Dodecyl-2-pyrrolidinone (DDP) | Does not form micelles independently | - | - | - | |
| DDP / SDS Mixtures | Synergistic reduction of SDS CMC | Varies with composition | Lower than SDS alone | 25 | [1][2] |
| N-Octyl-2-pyrrolidone | No CMC | - | - | - | |
| N-Hexadecyl-N-methylpyrrolidinium bromide | - | 59 | - | 25 | [1] |
| N-Tetradecyl-N-methylpyrrolidinium bromide | - | 55 | - | 25 | [1] |
| N-Dodecyl-N-methylpyrrolidinium bromide | - | 49 | - | 25 | [1] |
| Sodium Dodecyl Sulfate (SDS) | ~8.3 mM | ~60-100 | ~38 | 25 | [3] |
Table 3: Viscosity of Aqueous Solutions of N-Alkyl-2-pyrrolidones
The viscosity of surfactant solutions is influenced by the size, shape, and concentration of micelles. In mixed systems with DDP, viscosity changes can indicate the formation and growth of mixed micelles.
| System | Concentration | Viscosity (mPa·s) | Temperature (°C) | Reference(s) |
| N-Methyl-2-pyrrolidinone (Pure) | - | 1.661 | 25 | |
| Aqueous N-Methyl-2-pyrrolidinone | 50 mol % | ~3.7 | 25 | |
| SDS / Poly(N-vinyl-2-pyrrolidone) | Varies | Increases with SDS concentration above CAC | 30 | [4] |
Table 4: Thermodynamic Parameters of Micellization for Related Surfactant Systems
The negative Gibbs free energy (ΔG°mic) indicates a spontaneous micellization process. The enthalpy (ΔH°mic) and entropy (ΔS°mic) changes provide insight into the driving forces of micellization.
| Surfactant System | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) | Temperature (°C) | Reference(s) |
| N-Alkyl-N-methylpyrrolidinium bromides | Becomes more negative with increasing alkyl chain length | Varies with temperature | Generally positive | 25-45 | [1] |
| Sodium Dodecyl Sulfate (SDS) | ~ -22 | ~ -1 to -8 | ~ 14 to 21 | 25 | [5] |
| Mixed Surfactant Systems (general) | Generally more negative than individual components, indicating synergy | Varies | Often the primary driving force | - | [6] |
Experimental Protocols
The characterization of the physicochemical properties of 1-Dodecyl-2-pyrrolidinone in aqueous solutions, particularly in mixed surfactant systems, relies on a suite of established experimental techniques.
Determination of Critical Micelle Concentration (CMC)
The CMC of a mixed surfactant system can be determined by monitoring a physical property of the solution as a function of surfactant concentration. A distinct change in the slope of the plotted data indicates the onset of micelle formation.
a) Surface Tensiometry (Wilhelmy Plate or du Noüy Ring Method)
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Principle: The surface tension of a liquid is measured. As surfactant concentration increases, surfactant monomers adsorb at the air-water interface, reducing the surface tension. Once the interface is saturated and micelles begin to form, the surface tension remains relatively constant.
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Apparatus: Surface tensiometer, precision balance, glass vessel.
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Procedure:
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Prepare a stock solution of the mixed surfactant system (e.g., DDP and SDS) in deionized water.
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Prepare a series of dilutions of the stock solution to cover a wide range of concentrations, both below and above the expected CMC.
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Calibrate the tensiometer with deionized water.
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Measure the surface tension of each solution, ensuring the platinum plate or ring is thoroughly cleaned and flamed between measurements.
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Plot surface tension as a function of the logarithm of the total surfactant concentration.
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The CMC is determined from the intersection of the two linear portions of the plot.
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b) Conductivity Measurement
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Principle: This method is suitable for ionic surfactants or mixed systems containing an ionic component. The conductivity of the solution changes with surfactant concentration. Below the CMC, the conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity slows down because the newly formed micelles have a lower mobility than the individual ions, and they bind some of the counterions.
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Apparatus: Conductometer, conductivity cell, thermostated water bath.
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Procedure:
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Prepare a series of mixed surfactant solutions of varying concentrations in deionized water.
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Equilibrate the solutions to a constant temperature in the water bath.
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Measure the conductivity of each solution.
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Plot the specific conductivity versus the surfactant concentration.
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The CMC is identified as the concentration at the breakpoint in the plot, where the slope changes.
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Determination of Micelle Aggregation Number (Nagg)
The aggregation number, the average number of surfactant molecules in a micelle, can be determined using fluorescence quenching techniques.
a) Steady-State Fluorescence Quenching
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Principle: This method involves a fluorescent probe that partitions into the hydrophobic core of the micelles and a quencher molecule that also resides in the micelles. The quenching of the probe's fluorescence occurs when a quencher is in the same micelle. By analyzing the quenching efficiency as a function of quencher concentration, the aggregation number can be calculated.
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Apparatus: Fluorometer, quartz cuvettes.
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Reagents: Fluorescent probe (e.g., pyrene), quencher (e.g., cetylpyridinium (B1207926) chloride).
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Procedure:
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Prepare a series of surfactant solutions (above the CMC) containing a constant concentration of the fluorescent probe.
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To these solutions, add varying concentrations of the quencher.
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Measure the fluorescence intensity of the probe in each sample at its emission maximum.
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The data is analyzed using the following equation, which relates the fluorescence intensity to the quencher concentration and the aggregation number: ln(I₀/I) = [Q] / ([S] - CMC) * Nagg where I₀ and I are the fluorescence intensities in the absence and presence of the quencher, respectively, [Q] is the quencher concentration, and [S] is the total surfactant concentration.
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A plot of ln(I₀/I) versus [Q] should yield a straight line, from which Nagg can be calculated from the slope.
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Measurement of Viscosity
The viscosity of surfactant solutions provides information about the size and shape of the micelles and their interactions.
a) Rotational Viscometry
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Principle: A spindle is rotated at a constant rate in the sample solution. The torque required to maintain this rotation is measured, which is proportional to the viscosity of the fluid.
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Apparatus: Rotational viscometer with appropriate spindles, thermostated sample holder.
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Procedure:
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Prepare surfactant solutions at various concentrations.
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Equilibrate the sample to the desired temperature in the sample holder.
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Select an appropriate spindle and rotational speed to ensure the torque reading is within the optimal range of the instrument.
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Immerse the spindle in the sample to the marked level.
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Start the rotation and allow the reading to stabilize.
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Record the viscosity reading.
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Measurements should be repeated for each concentration.
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Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the physicochemical properties of 1-Dodecyl-2-pyrrolidinone in aqueous solutions.
Conclusion
1-Dodecyl-2-pyrrolidinone is a nonionic surfactant with significant potential in formulations where synergistic interactions with other surfactants are desirable. Its low intrinsic water solubility and lack of independent micelle formation are overcome through mixed micellization, primarily with anionic surfactants. This behavior leads to enhanced surface activity and allows for the tuning of formulation properties such as viscosity and solubilization capacity. The experimental protocols detailed in this guide provide a robust framework for the characterization of these complex systems, enabling researchers and drug development professionals to harness the unique properties of 1-Dodecyl-2-pyrrolidinone in their applications. Further research into the specific quantitative parameters of DDP in various mixed surfactant systems will continue to refine our understanding and expand its utility.
References
- 1. Surfactant--polymer aggregates formed by sodium dodecyl sulfate, poly(N-vinyl-2-pyrrolidone), and poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. csun.edu [csun.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Mixed Micellization, Thermodynamic and Adsorption Behavior of Tetracaine Hydrochloride in the Presence of Cationic Gemini/Conventional Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
